An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic Acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive, in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-butyl-4-iodo-1H-pyrazole-5-carboxylic acid, a substituted heterocyclic compound with potential applications as a synthetic intermediate. By dissecting the predicted chemical shifts, coupling constants, and signal multiplicities, this paper serves as a technical resource for researchers, scientists, and drug development professionals. It combines theoretical predictions based on established NMR principles with a practical, field-proven experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Spectroscopic Considerations
The first step in any NMR spectral analysis is a thorough understanding of the molecule's structure. 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid is composed of an N-substituted pyrazole ring, an aliphatic butyl chain, an iodine substituent, and a carboxylic acid group. Each of these functional groups imparts distinct electronic effects that influence the magnetic environment of the nearby nuclei, resulting in a characteristic NMR fingerprint.
For clarity in spectral assignment, the atoms are systematically numbered as shown below.
Caption: Molecular Structure of 1-butyl-4-iodo-1H-pyrazole-5-carboxylic acid with atom numbering for NMR assignment.
Key structural features influencing the NMR spectra include:
-
The Pyrazole Ring: An aromatic heterocycle where the nitrogen atoms and substituents create a unique electronic environment.
-
The Carboxylic Acid (-COOH): The acidic proton is highly deshielded, and the carbonyl carbon has a characteristic downfield shift.
-
The Iodine Atom: A large, electronegative halogen that influences the chemical shift of the adjacent C4 carbon.
-
The N-Butyl Group: An aliphatic chain whose protons and carbons will exhibit predictable splitting patterns and chemical shifts based on their distance from the pyrazole ring.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this molecule, a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent is recommended. The choice of DMSO-d₆ is crucial as it is a polar, aprotic solvent that allows for the observation of the exchangeable carboxylic acid proton, which might be lost or averaged with water in other solvents like CDCl₃.[1]
The predicted ¹H NMR signals are summarized below:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded due to hydrogen bonding and the electron-withdrawing effect of the carbonyl group. Its signal is often broad due to chemical exchange.[2][3][4] |
| H-3 | 7.6 - 8.0 | Singlet (s) | 1H | As the sole proton on the pyrazole ring, it will appear as a singlet. Its downfield shift is characteristic of aromatic protons in a five-membered heterocycle.[5][6] |
| N-CH₂ (H-1') | 4.2 - 4.5 | Triplet (t) | 2H | These protons are directly attached to the pyrazole nitrogen, causing significant deshielding. They are split into a triplet by the two adjacent H-2' protons.[7] |
| -CH₂- (H-2') | 1.7 - 1.9 | Multiplet (m) | 2H | Less deshielded than H-1'. Split by both H-1' (2 protons) and H-3' (2 protons), resulting in a complex multiplet (a theoretical sextet). |
| -CH₂- (H-3') | 1.2 - 1.4 | Multiplet (m) | 2H | Further upfield. Split by both H-2' (2 protons) and H-4' (3 protons), resulting in a complex multiplet. |
| -CH₃ (H-4') | 0.8 - 1.0 | Triplet (t) | 3H | The terminal methyl group is in a typical aliphatic region, furthest from the deshielding pyrazole ring. It is split into a triplet by the two adjacent H-3' protons. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
The predicted ¹³C NMR signals are summarized below:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| -COOH (C6) | 165 - 180 | The carbonyl carbon of a carboxylic acid is strongly deshielded. Its chemical shift is typically upfield compared to ketones or aldehydes due to the resonance contribution from the adjacent oxygen's lone pairs.[8][9][10] |
| C-5 | 145 - 150 | Attached to the electron-withdrawing carboxylic acid group and two nitrogen atoms, resulting in a significant downfield shift. |
| C-3 | 130 - 135 | Aromatic carbon whose shift is influenced by the adjacent nitrogen atoms. |
| C-1' | 48 - 52 | The carbon of the butyl group directly attached to the nitrogen is the most deshielded of the aliphatic carbons.[7] |
| C-2' | 30 - 35 | Standard aliphatic methylene carbon. |
| C-4 | 75 - 85 | The direct attachment of the large iodine atom causes a pronounced upfield shift (the "heavy atom effect"), which is a characteristic feature for iodo-substituted carbons.[11][12] |
| C-3' | 19 - 22 | Standard aliphatic methylene carbon. |
| C-4' | 13 - 15 | The terminal methyl carbon is the most upfield signal in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. This protocol is designed to be a self-validating system, ensuring both accuracy and integrity of the results.
Caption: Workflow for the acquisition and analysis of NMR spectra.
4.1. Sample Preparation [13][14][15]
-
Weighing: Accurately weigh approximately 15-20 mg of 1-butyl-4-iodo-1H-pyrazole-5-carboxylic acid for ¹H NMR and a higher concentration (e.g., 50 mg) if a high-quality ¹³C spectrum is the primary goal.
-
Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar compound and to preserve the signal of the acidic -COOH proton.[16][17][18]
-
Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference, defining the 0.00 ppm point on the chemical shift scale.
-
Filtration: To ensure optimal spectral resolution by removing particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[13]
-
Labeling: Clearly label the NMR tube with the sample identification.
4.2. Instrument Parameters [19][20][21]
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and high resolution.
-
¹H Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Pulse Angle: 90° for maximum signal in a single scan, or a smaller angle (e.g., 30°) if multiple scans are needed with a short delay.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate for protons.
-
-
¹³C Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse-and-acquire experiment (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (NS): Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 512 to 2048 or more) is required.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
4.3. Data Processing [22]
-
Fourier Transformation: Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Correct the baseline to be flat and at zero intensity.
-
Calibration: Reference the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum by setting the central peak of the DMSO-d₆ solvent multiplet to 39.52 ppm.[18]
-
Analysis: Integrate the peak areas in the ¹H spectrum to determine proton ratios. Identify the chemical shift and multiplicity of all peaks in both spectra and assign them to the corresponding nuclei in the molecular structure.
Advanced 2D NMR for Unambiguous Assignment
For complex molecules or to provide definitive proof of structure, two-dimensional (2D) NMR experiments are invaluable.[23]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent methylene groups in the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'), confirming their connectivity.[24]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments (e.g., linking the triplet at δ ~4.3 ppm to the carbon at δ ~50 ppm).[25]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for connecting different parts of the molecule. For instance, it would show a correlation from the H-1' protons of the butyl group to the C-5 and N1-adjacent C3 carbons of the pyrazole ring, confirming the site of N-alkylation.[26][27]
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of 1-butyl-4-iodo-1H-pyrazole-5-carboxylic acid. By leveraging established chemical shift principles and substituent effects, a detailed and predictive spectral map can be constructed. This guide provides the theoretical framework for interpreting these spectra and a robust, step-by-step protocol for their acquisition. The combined application of 1D and advanced 2D NMR techniques ensures a high degree of confidence in the structural assignment, a critical requirement in the fields of chemical synthesis and pharmaceutical development.
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